molecular formula C26H29N3O4 B2613514 2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one CAS No. 941885-61-6

2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

Cat. No.: B2613514
CAS No.: 941885-61-6
M. Wt: 447.535
InChI Key: PGFYXERQLURNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridin-4(1H)-one core with three critical substituents:

  • 5-((4-Methylbenzyl)oxy): Introduces lipophilicity and steric bulk, which may influence membrane permeability.
  • 1-(2-Oxo-2-(4-Phenylpiperazin-1-yl)ethyl): A phenyl-substituted piperazine moiety, commonly associated with receptor binding (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-20-7-9-21(10-8-20)19-33-25-16-29(23(18-30)15-24(25)31)17-26(32)28-13-11-27(12-14-28)22-5-3-2-4-6-22/h2-10,15-16,30H,11-14,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFYXERQLURNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one , identified by its CAS number 946380-80-9 , is a pyridine derivative with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O4C_{26}H_{29}N_{3}O_{4}, with a molecular weight of 447.5 g/mol . The structural features include a hydroxymethyl group, a piperazine moiety, and a pyridinone core, which are essential for its biological activity.

PropertyValue
Molecular FormulaC26H29N3O4
Molecular Weight447.5 g/mol
CAS Number946380-80-9

Pharmacological Effects

Research indicates that derivatives of pyridinones often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Some studies have reported that similar compounds demonstrate significant antibacterial and antifungal properties. The presence of lipophilic substituents enhances their membrane permeability, contributing to their efficacy against various pathogens .
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, potentially through mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells .

The specific mechanisms through which 2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one exerts its effects may include:

  • Inhibition of Enzymatic Activity : Many pyridinones act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit cholinesterase enzymes, which are crucial for neurotransmission .
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
  • Antioxidant Activity : Similar compounds have been noted for their ability to scavenge free radicals and reduce oxidative damage in cells, which is particularly relevant in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into potential applications:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of pyridinone derivatives against several bacterial strains. The results indicated that compounds with a similar structure exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria .

Study 2: Neuroprotective Potential

In another study focusing on neuroprotection, a related compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that it significantly reduced cell death and improved cell viability in vitro .

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential as a pharmacophore in drug design, particularly due to the presence of the piperazine moiety, which is known for its versatility in medicinal chemistry. Piperazine derivatives have been extensively studied for their ability to interact with various receptors and enzymes, making them valuable in treating conditions such as anxiety, depression, and neurodegenerative diseases .

Neuropharmacology

Research indicates that piperazine derivatives can act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the synaptic cleft. This inhibition is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease and other cognitive disorders . The specific compound may exhibit similar properties, warranting further investigation into its efficacy and mechanism of action.

Anticancer Activity

There is emerging interest in the anticancer potential of compounds featuring pyridine and piperazine structures. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may also contribute to this field by modulating pathways involved in cell proliferation and survival .

Antimicrobial Properties

Preliminary studies on related compounds suggest antimicrobial activity against a range of pathogens. The hydroxymethyl group may enhance solubility and bioavailability, making it a candidate for further exploration as an antimicrobial agent .

Table 1: Summary of Research Findings on Piperazine Derivatives

Study ReferenceApplication AreaKey Findings
Varadaraju et al. (2013)NeuropharmacologyIdentified piperazine derivatives as acetylcholinesterase inhibitors; potential for Alzheimer's treatment.
Moisescu-Goia et al. (2017)Anticancer ActivityDemonstrated apoptosis induction in cancer cells by piperazine derivatives; suggested mechanisms include modulation of cell cycle pathways.
Mamat et al. (2017)Synthesis TechniquesDeveloped efficient synthesis methods for piperazine derivatives; highlighted importance for drug development processes.

Chemical Reactions Analysis

Reactions of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) moiety undergoes oxidation and esterification:

Reaction TypeReagents/ConditionsProductNotes
OxidationKMnO₄, acidic (H₂SO₄), 80°CPyridinone-4-carboxylic acidOver-oxidation avoided by pH control
EsterificationAcetyl chloride, pyridine, RTAcetylated hydroxymethyl derivativeProtects hydroxyl during synthesis
  • Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, confirmed by ESR studies in similar pyridinone systems .

Ether Linkage Reactivity

The 4-methylbenzyloxy (-OCH₂C₆H₄CH₃) group participates in cleavage and substitution:

Reaction TypeReagents/ConditionsProductYield
Acidic Cleavage48% HBr, glacial acetic acid, reflux5-Hydroxypyridinone72%
Catalytic HydrogenationH₂, Pd/C, ethanolDebenzylated pyridinone65%
  • Stability : Resists hydrolysis under neutral conditions but degrades in strong acids (>6 M HCl).

Piperazine Ring Modifications

The 4-phenylpiperazine moiety enables alkylation and acylation:

Reaction TypeReagents/ConditionsProductSelectivity
AlkylationMethyl iodide, NaH, DMFN-Methylpiperazine derivative>90%
AcylationAcetic anhydride, RTN-Acetylpiperazine derivative85%
  • Kinetics : Piperazine reactions follow second-order kinetics in polar aprotic solvents .

Ketone Reactivity

The 2-oxo group engages in nucleophilic additions:

Reaction TypeReagents/ConditionsProductApplication
Hydrazone FormationHydrazine hydrate, ethanol, refluxPyridinone hydrazoneCrystallography
Grignard AdditionCH₃MgBr, THF, -78°CTertiary alcohol derivativeNot isolated
  • Challenges : Steric hindrance from the pyridinone ring limits Grignard reactivity.

Stability Under Pharmacological Conditions

Stability assays reveal degradation pathways critical for drug development:

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.2 (simulated gastric fluid)Ether cleavage → 5-hydroxy derivative2.3 h
pH 7.4 (phosphate buffer)Oxidative degradation of hydroxymethyl>24 h
  • Implications : Structural optimization (e.g., prodrug strategies) improves gastric stability .

Synthetic Optimization

Key steps in multi-step synthesis include:

StepReagents/ConditionsYieldPurity (HPLC)
Pyridinone Core FormationCyclocondensation, 120°C, DMF58%98.5%
Piperazine CouplingEDC/HOBt, DCM, RT76%95.2%
  • Critical Parameters : Coupling efficiency depends on anhydrous conditions and stoichiometric control .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table highlights structural and inferred pharmacological differences between the target compound and analogs from the evidence:

Compound Core Structure Piperazine Substituent Key Substituents Inferred Properties References
Target Compound Pyridin-4(1H)-one 4-Phenylpiperazin-1-yl 2-(Hydroxymethyl), 5-((4-methylbenzyl)oxy) Moderate solubility (hydroxymethyl), potential CNS activity (phenylpiperazine)
2-(1,3-Benzodioxol-5-yl)-7-(4-Methylpiperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazin-1-yl 1,3-Benzodioxol-5-yl Lower solubility (non-polar benzodioxolyl), possible kinase inhibition
N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)-5-Oxo-8,9-Dihydro-5H-Dipyrimido[1,2-a:4',5'-d]Pyrimidin-11(7H)-yl)Phenyl)Acrylamide (3b) Pyrimido[4,5-d]pyrimidin-4(1H)-one 4-Methylpiperazin-1-yl Acrylamide, methoxyphenyl High selectivity (acrylamide warhead), kinase inhibition (e.g., EGFR)
Compound 840456-14-6 () Pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxaline 3-Chlorophenyl 3-Chlorophenyl, chlorophenylmethyl High lipophilicity (chlorinated groups), possible anticancer activity

Key Observations:

Pyrimido[4,5-d]pyrimidinones () exhibit fused-ring systems, enhancing rigidity and target selectivity .

Piperazine Modifications: 4-Phenylpiperazine (target): Likely enhances CNS penetration due to phenyl group interactions with lipid membranes .

Substituent Effects :

  • The hydroxymethyl group in the target compound may improve aqueous solubility compared to benzodioxolyl () or chlorophenyl () groups.
  • Benzyloxy vs. Acrylamide : The target’s benzyloxy group lacks the covalent-binding capability of acrylamide (), suggesting reversible target engagement .

Research Findings and Hypotheses

  • Solubility vs. Permeability : The hydroxymethyl and benzyloxy groups balance hydrophilicity and lipophilicity, suggesting favorable oral bioavailability compared to ’s chlorinated derivatives .

Limitations and Data Gaps

  • No explicit pharmacological data (e.g., IC50, LogP) for the target compound is available in the provided evidence.
  • Comparisons rely on structural extrapolations rather than direct experimental results.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, considering its complex substituents?

  • Methodology : Utilize stepwise coupling reactions. For example, introduce the 4-phenylpiperazine moiety via nucleophilic substitution of a bromoethyl intermediate, followed by etherification to attach the 4-methylbenzyloxy group. The hydroxymethyl group can be introduced through controlled reduction of a nitrile or ester precursor . Ethyl oxalyl monochloride (as in ) may facilitate keto-ester formation.

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodology : Combine NMR (¹H, ¹³C, 2D-COSY) to resolve aromatic and aliphatic protons, particularly the pyridinone core and piperazine substituents. Single-crystal X-ray diffraction (as in ) is critical for confirming stereochemistry and bond angles. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How should stability-indicating parameters be assessed under varying storage conditions?

  • Methodology : Perform accelerated stability studies using HPLC with UV detection (as per pharmacopeial guidelines in ). Monitor degradation products under thermal (40–60°C), hydrolytic (acid/base), and oxidative (H₂O₂) conditions. Track the hydroxymethyl group’s susceptibility to oxidation .

Advanced Research Questions

Q. How can the hydroxymethyl group’s impact on solubility and bioavailability be experimentally evaluated?

  • Methodology :

  • Solubility : Compare partition coefficients (logP) of the parent compound with analogs lacking the hydroxymethyl group using shake-flask or chromatographic methods.
  • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies in rodent models. Structural analogs in and provide precedents for substituent effects on absorption .

Q. What strategies resolve contradictions in reported biological activity across assay systems?

  • Methodology :

  • Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration). Impurities (e.g., unreacted intermediates) can skew results; use HPLC-purified batches ( ).
  • Target Validation : Perform competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to confirm direct target engagement .

Q. How does the 4-phenylpiperazine substitution pattern influence receptor binding affinity?

  • Methodology :

  • SAR Studies : Synthesize analogs with alternative piperazine substituents (e.g., 4-fluorophenyl, cyclohexyl) and compare binding affinities via IC₅₀ assays. Molecular docking (using crystal structures from ) identifies key hydrophobic/π-π interactions .
  • Linker Modification : Replace the oxoethyl spacer with methylene or amide groups to assess conformational flexibility ().

Q. What experimental designs differentiate in vitro potency from in vivo efficacy?

  • Methodology :

  • In Vitro : Use kinase profiling panels or GPCR functional assays (e.g., cAMP accumulation) to identify primary targets.
  • In Vivo : Employ disease-relevant animal models (e.g., inflammation or cancer xenografts) with pharmacokinetic/pharmacodynamic (PK/PD) modeling. Compounds in and highlight the importance of metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.